Qianhucoumarin E
Overview
Description
Qianhucoumarin E is a natural product found in Peucedanum praeruptorum with data available.
Scientific Research Applications
Isolation and Structural Analysis
- Qianhucoumarin E is a compound isolated from the traditional Chinese medicine Qianhu, specifically the roots of Peucedanum praeruptorum. Its structure was identified through various methods like spectral analysis and chemical correlation with khellactones. These studies are foundational in understanding the chemical properties and potential applications of this compound in scientific research (Kong, Pei, Li, Wang, Hou, & Zhu, 1993).
Pharmacological Activities
- Studies have focused on the pharmacological activities of compounds extracted from Peucedanum praeruptorum, the source of this compound. These activities include vasorelaxant, cardioprotective, hepatoprotective, anti-tumor, and anti-platelet aggregative effects. Although this compound's direct role in these activities isn't explicitly stated, understanding the pharmacological profile of its source plant contributes to the broader knowledge of its potential applications (Song, Jing, Yan, & Wang, 2015).
Metabolite Profiling and Quality Assessment
- Metabolite profiling studies, which include this compound, have been conducted to understand the chemical characteristics of Peucedanum praeruptorum. These studies are significant for assessing the quality and medicinal value of the plant. The results from such studies can be used to inform the cultivation and harvesting practices to optimize the medicinal properties of the plant, which includes compounds like this compound (Chen, Chu, Zhang, Xie, Dai, Wu, & Peng, 2019).
Extraction and Separation Techniques
- Advanced techniques have been developed to isolate and purify minor coumarins, including this compound, from Peucedanum praeruptorum. These methods, such as high-speed counter-current chromatography (HSCCC) and preparative high performance liquid chromatography (HPLC), are essential for obtaining pure compounds for further research and potential pharmaceutical applications (Hou, Luo, Wang, & Kong, 2010).
Safety and Hazards
Based on the available safety data sheet , in case of eye contact, flush eyes with plenty of water for at least 15 minutes. If skin contact occurs, flush skin with plenty of water while removing contaminated clothing and shoes. If ingested, do not induce vomiting. If inhaled, move to fresh air immediately. Always seek medical attention if necessary.
Mechanism of Action
Biochemical Pathways
Qianhucoumarin E is a type of pyranocoumarin , which are known to originate from the phenylpropanoid pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the quality of Qianhu, the plant from which this compound is derived, can be influenced by climatic factors .
Properties
IUPAC Name |
[(9R)-8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5+/t17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMXBOHQUBUMI-HQWZXOHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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